molecular formula C8H10N2O B048492 (E)-N-methoxy-1-pyridin-3-ylethanimine CAS No. 121453-74-5

(E)-N-methoxy-1-pyridin-3-ylethanimine

Cat. No.: B048492
CAS No.: 121453-74-5
M. Wt: 150.18 g/mol
InChI Key: GQVZJNQBBQXBLM-JXMROGBWSA-N
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Description

(E)-N-methoxy-1-pyridin-3-ylethanimine is a pyridine-derived imine compound characterized by a methoxy-substituted nitrogen and an ethanimine backbone. Its (E)-stereochemistry arises from the spatial arrangement of substituents around the C=N bond, which influences its reactivity and physical properties.

Properties

CAS No.

121453-74-5

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(E)-N-methoxy-1-pyridin-3-ylethanimine

InChI

InChI=1S/C8H10N2O/c1-7(10-11-2)8-4-3-5-9-6-8/h3-6H,1-2H3/b10-7+

InChI Key

GQVZJNQBBQXBLM-JXMROGBWSA-N

SMILES

CC(=NOC)C1=CN=CC=C1

Isomeric SMILES

C/C(=N\OC)/C1=CN=CC=C1

Canonical SMILES

CC(=NOC)C1=CN=CC=C1

Synonyms

Ethanone, 1-(3-pyridinyl)-, O-methyloxime (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following table compares (E)-N-methoxy-1-pyridin-3-ylethanimine with structurally related pyridine compounds cataloged in commercial and academic sources. Key parameters include molecular formula, substituents, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Source/Application
(E)-N-methoxy-1-pyridin-3-ylethanimine C₈H₁₁N₂O 151.19 Pyridin-3-yl, N-methoxy, ethanimine Hypothetical/Synthetic intermediate
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₈N₂O₂ 246.30 Methoxy, pyrrolidinyl, acetyl Catalytic studies, ligand synthesis
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₂₁H₃₅FN₂O₂Si 414.61 Fluoropyridine, silyl ether, oxime Pharmaceutical intermediates
(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol C₁₇H₂₈FN₂O₂Si 368.50 Fluoropyridine, silyl ether, methanol Materials science, drug discovery

Key Observations:

Structural Complexity : (E)-N-methoxy-1-pyridin-3-ylethanimine is simpler in structure compared to silyl-protected or fluorinated analogs, which may enhance its reactivity in nucleophilic or coordination reactions .

Functional Groups : Unlike its fluorinated or silyl ether-containing analogs, the absence of electron-withdrawing groups (e.g., fluorine) or bulky protective groups (e.g., tert-butyldimethylsilyl) in (E)-N-methoxy-1-pyridin-3-ylethanimine suggests distinct solubility and steric properties.

Limitations and Gaps in Literature

  • No crystallographic data (e.g., SHELX-refined structures) or spectroscopic analyses (e.g., NMR, IR) are publicly documented, hindering direct comparison with analogs.

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